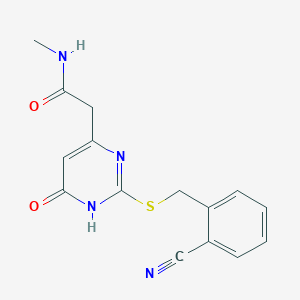
2-(2-((2-シアノベンジル)チオ)-6-オキソ-1,6-ジヒドロピリミジン-4-イル)-N-メチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((2-cyanobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core, a thioether linkage, and a cyano group, making it a versatile molecule for chemical reactions and biological applications.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound can be used to study enzyme inhibition, particularly those involved in oxidative stress and cellular signaling pathways.
Medicine
In medicine, this compound and its derivatives have potential as therapeutic agents. For example, similar compounds have been studied for their anti-inflammatory and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-cyanobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine derivative with 2-cyanobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The cyano group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile.
作用機序
The mechanism of action of 2-(2-((2-cyanobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano group can act as an electrophile, reacting with nucleophilic residues in proteins, while the thioether linkage can participate in redox reactions.
類似化合物との比較
Similar Compounds
- **4-((2-cyanobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-2-yl)-N-methylacetamide
- **2-(2-((2-cyanobenzyl)thio)-4-oxo-1,4-dihydropyrimidin-6-yl)-N-methylacetamide
Uniqueness
Compared to similar compounds, 2-(2-((2-cyanobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyano group and the thioether linkage provides distinct chemical properties that can be exploited in various applications.
特性
IUPAC Name |
2-[2-[(2-cyanophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-17-13(20)6-12-7-14(21)19-15(18-12)22-9-11-5-3-2-4-10(11)8-16/h2-5,7H,6,9H2,1H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNLDQNCOQAMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=O)NC(=N1)SCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2566115.png)








![3-(2-chlorobenzyl)-6-(2-chloro-4-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2566130.png)

![1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2566135.png)
